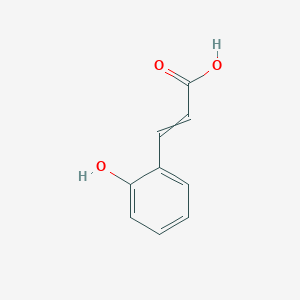

2-Hydroxycinnamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

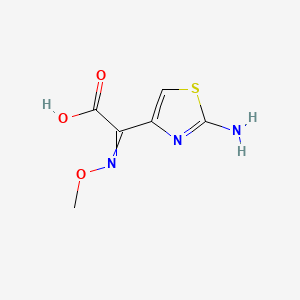

Ortho-Hydroxycinnamic acid is a phenolic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a phenylpropanoid structure, which consists of a phenyl ring and a three-carbon side chain. Ortho-Hydroxycinnamic acid is known for its antioxidant properties and is found in various plants, contributing to their defense mechanisms against environmental stressors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ortho-Hydroxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process can be achieved using microbial synthesis, where specific genes are introduced into Escherichia coli to convert glucose into hydroxycinnamic acids . Another method involves the oxidation of suitable precursors using halogen-containing compounds .

Industrial Production Methods

Industrial production of 2-Hydroxycinnamic acid often involves the use of inexpensive raw materials and straightforward reaction conditions. For example, the compound can be produced by dissolving it in a cold, saturated hydrobromic acid solution and allowing it to stand at room temperature for a specified period .

Chemical Reactions Analysis

Types of Reactions

Ortho-Hydroxycinnamic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: Ortho-Hydroxycinnamic acid can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrobromic acid and mercury salts are commonly used reagents.

Reduction: Various reducing agents can be employed, depending on the desired product.

Substitution: Different halogenating agents and catalysts are used to facilitate substitution reactions.

Major Products

Coumarin: Formed through the oxidation of this compound.

Various Derivatives: Depending on the specific reactions and conditions, a range of derivatives can be synthesized.

Scientific Research Applications

Ortho-Hydroxycinnamic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various organic compounds.

Biology: Studied for its role in plant defense mechanisms and its antioxidant properties.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant effects.

Industry: Utilized in the production of flavoring agents like coumarin.

Mechanism of Action

The mechanism of action of 2-Hydroxycinnamic acid involves its antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . It also modulates various signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .

Comparison with Similar Compounds

Ortho-Hydroxycinnamic acid is similar to other hydroxycinnamic acids, such as:

- Caffeic Acid

- Ferulic Acid

- p-Coumaric Acid

- Chlorogenic Acid

- Rosmarinic Acid

Uniqueness

What sets 2-Hydroxycinnamic acid apart is its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct antioxidant properties .

Conclusion

Ortho-Hydroxycinnamic acid is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable subject of study in both scientific research and industrial applications.

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12) |

InChI Key |

PMOWTIHVNWZYFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Nitrophenyl)cyclopropyl]methanamine](/img/structure/B8816872.png)

![2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8816948.png)